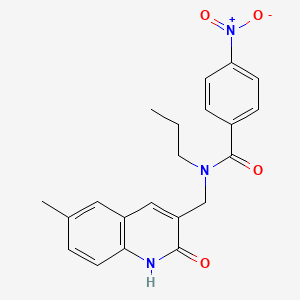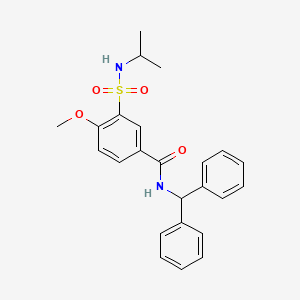![molecular formula C21H20N2O5S B7708720 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7708720.png)
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an indole ring, a sulfonyl group, and a furan ring, making it a molecule of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole and furan intermediates. The key steps include:
Formation of the Indole Intermediate: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine to form the indole sulfonyl chloride.
Etherification: The sulfonylated indole is reacted with a phenol derivative to form the phenoxy intermediate.
Acetamide Formation: Finally, the phenoxy intermediate is reacted with furan-2-ylmethylamine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Sulfides: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
科学的研究の応用
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cell surface receptors, leading to changes in cellular signaling pathways.
Affect Gene Expression: Influence the expression of specific genes involved in various biological processes.
類似化合物との比較
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide can be compared with other similar compounds, such as:
2-[2-chloro-4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide: This compound has a similar structure but contains a pyridinylmethyl group instead of a furan-2-ylmethyl group.
2-[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]-N-(tetrahydro-2-furanylmethyl)acetamide: This compound has a tetrahydro-2-furanylmethyl group instead of a furan-2-ylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-21(22-14-18-5-3-13-27-18)15-28-17-7-9-19(10-8-17)29(25,26)23-12-11-16-4-1-2-6-20(16)23/h1-10,13H,11-12,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCITUCVTLOSCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7708654.png)
![N-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708663.png)
![N-(3,4-dimethylphenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7708668.png)
![N-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}furan-2-carboxamide](/img/structure/B7708674.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7708675.png)
![N-butyl-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline](/img/structure/B7708679.png)

![4-fluoro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708699.png)
![N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-fluorobenzamide](/img/structure/B7708709.png)




